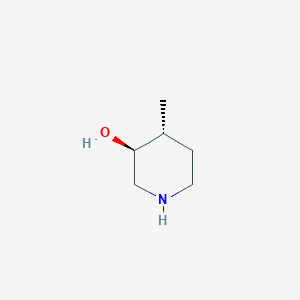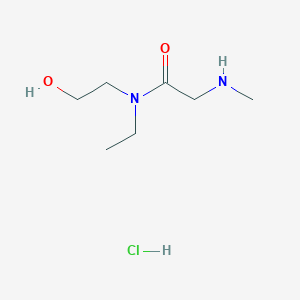
3-Fluoro-5-iodopyridin-2-amine
Overview
Description
3-Fluoro-5-iodopyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H4FIN2 It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are replaced by fluorine and iodine atoms, respectively, and the hydrogen atom at position 2 is replaced by an amino group
Mechanism of Action
The compound’s mode of action, like many other chemicals, would depend on its structure and the specific biological target it interacts with. It could potentially interact with various enzymes or receptors in the body, leading to changes in cellular functions .
The biochemical pathways affected by this compound would depend on its specific target. For example, if it targets an enzyme involved in a particular metabolic pathway, it could potentially inhibit or enhance that pathway .
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) of a compound, would be influenced by various factors such as the compound’s chemical properties, route of administration, and the individual’s health status .
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. It could potentially lead to changes in cellular functions, physiological responses, or health outcomes .
The action environment of the compound refers to the conditions under which the compound exerts its effects. Factors such as pH, temperature, and the presence of other molecules could influence the compound’s stability, efficacy, and action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-iodopyridin-2-amine typically involves the introduction of fluorine and iodine atoms into the pyridine ring. One common method is the diazotization of 2-aminopyridine followed by halogenation. For instance, the diazotization of 2-aminopyridine with sodium nitrite in the presence of hydrofluoric acid can introduce the fluorine atom at the 3-position. Subsequent iodination using iodine and a suitable oxidizing agent can introduce the iodine atom at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of advanced fluorinating and iodinating reagents, along with optimized reaction conditions, can facilitate the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-iodopyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or alkyl group in the presence of a palladium catalyst and a boron reagent.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Suzuki-Miyaura Coupling: Typical reagents include palladium catalysts (e.g., palladium acetate), boronic acids, and bases such as potassium carbonate.
Major Products:
Substitution Reactions: Products include 3-fluoro-5-substituted pyridin-2-amines.
Coupling Reactions: Products include 3-fluoro-5-aryl or 5-alkyl pyridin-2-amines.
Scientific Research Applications
3-Fluoro-5-iodopyridin-2-amine has several applications in scientific research:
Comparison with Similar Compounds
2-Chloro-3-fluoro-5-iodo-pyridin-4-ylamine: This compound has a similar structure but with a chlorine atom at the 2-position instead of an amino group.
4-Fluoro-5-iodopyridin-2-amine: This compound has the fluorine and iodine atoms at different positions on the pyridine ring.
Uniqueness: 3-Fluoro-5-iodopyridin-2-amine is unique due to the specific positioning of the fluorine, iodine, and amino groups on the pyridine ring. This unique arrangement can result in distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-fluoro-5-iodopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FIN2/c6-4-1-3(7)2-9-5(4)8/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNGNBJTVDMHEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Aminomethyl)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-one](/img/structure/B1442036.png)


![3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1442043.png)
![6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1442045.png)



![methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1442051.png)
![3-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B1442052.png)

![3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1442054.png)
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1442055.png)
